molecular formula C13H18ClN B133882 (+)-Deprenyl hydrochloride CAS No. 4528-52-3

(+)-Deprenyl hydrochloride

Cat. No.: B133882
CAS No.: 4528-52-3
M. Wt: 223.74 g/mol
InChI Key: IYETZZCWLLUHIJ-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Deprenyl hydrochloride, also known as Selegiline hydrochloride, is a selective monoamine oxidase B (MAO-B) inhibitor. It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. This compound is known for its neuroprotective properties and ability to enhance dopaminergic activity in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Deprenyl hydrochloride typically involves the alkylation of propargylamine with a suitable halide. One common method includes the reaction of propargylamine with 1-phenyl-2-propyn-1-ol in the presence of a base such as sodium hydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

(+)-Deprenyl hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide are often employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

(+)-Deprenyl hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis.

    Biology: It serves as a tool to study the role of MAO-B in biological systems.

    Medicine: It is extensively researched for its neuroprotective effects and potential in treating neurodegenerative diseases.

    Industry: It is used in the pharmaceutical industry for the production of medications for Parkinson’s disease and depression.

Mechanism of Action

(+)-Deprenyl hydrochloride exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the brain. The compound also influences other neurotransmitter systems, contributing to its antidepressant and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

Uniqueness

(+)-Deprenyl hydrochloride is unique due to its irreversible inhibition of MAO-B and its neuroprotective properties. Unlike some other MAO-B inhibitors, it has been shown to have a broader range of therapeutic effects, including potential benefits in treating depression and cognitive decline.

Properties

IUPAC Name

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196459
Record name (+)-Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4528-52-3
Record name (+)-Deprenyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Deprenyl hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-Deprenyl hydrochloride
Reactant of Route 3
Reactant of Route 3
(+)-Deprenyl hydrochloride
Reactant of Route 4
Reactant of Route 4
(+)-Deprenyl hydrochloride
Reactant of Route 5
Reactant of Route 5
(+)-Deprenyl hydrochloride
Reactant of Route 6
Reactant of Route 6
(+)-Deprenyl hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.